
Ifenprodil
Overview
Description
Ifenprodil is a noncompetitive, subunit-selective antagonist of NMDA receptors containing the GluN2B subunit. It binds to the amino-terminal domain (ATD) of GluN1/GluN2B heterodimers, modulating receptor activity allosterically . Its mechanism involves increasing proton inhibition of NMDA receptors, reducing channel opening probability, and offering neuroprotection against glutamate-induced excitotoxicity . This compound has demonstrated efficacy in preclinical models of cerebral ischemia and neurodegenerative diseases .
Preparation Methods
The preparation of ifenprodil involves a condensation reaction between 2-amino-1-(4-hydroxyphenyl) propyl alcohol and 1,5-dihalogen-3-benzyl pentane, followed by salification with tartaric acid to obtain this compound tartrate . This method is noted for its high chemical selectivity and cost-effectiveness, which significantly improves the quality of the final product .
Chemical Reactions Analysis
Synthetic Preparation of Stereoisomers
Ifenprodil contains two stereogenic centers, yielding four possible stereoisomers. The synthesis involves:
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Diastereoselective reduction of a ketone intermediate using sodium borohydride (NaBH₄) in methanol at 0°C .
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Chiral HPLC separation (Chiralpak IC column) with hexane:isopropanol (95:5) mobile phase to resolve enantiomers .
Stereoisomer | Configuration | GluN2B Affinity (Kᵢ) | Ion Channel Inhibition (IC₅₀) |
---|---|---|---|
(1R,2R) | R,R | 5.8 nM | 223 nM |
(1R,2S) | R,S | 8.1 nM | 1,240 nM |
(1S,2R) | S,R | 9.4 nM | 1,890 nM |
(1S,2S) | S,S | 7.3 nM | 2,340 nM |
The (1R,2R) isomer exhibits optimal activity due to spatial alignment with the GluN2B binding pocket .
Metabolic Glucuronidation
The phenolic hydroxyl group in this compound undergoes phase II metabolism via UDP-glucuronosyltransferases (UGTs), forming a glucuronide conjugate . This reaction reduces blood-brain barrier penetration and accelerates renal excretion.
Parameter | Details |
---|---|
Enzyme | UGT1A9 |
Conjugation Site | Phenolic OH |
Bioisostere Replacement | Indazole substitution (prevents glucuronidation) |
Molecular dynamics simulations confirm that indazole analogs retain GluN2B affinity while avoiding metabolic inactivation .
Structural Modifications for Enhanced Stability
To improve pharmacokinetics, this compound derivatives have been designed through bioisosteric replacement :
Modification | Effect |
---|---|
Phenol → Indazole | Eliminates glucuronidation; maintains IC₅₀ < 300 nM |
Benzylic OH Removal | Reduces H-bond interactions with GluN2B E236 (IC₅₀ shift factor: 199×) |
These changes enhance metabolic stability without compromising receptor binding .
Receptor-Targeted Interactions
This compound binds NMDA receptors through non-covalent interactions :
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π-π stacking : Phenyl moiety with GluN2B F114 and GluN1 Y109 .
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Hydrophobic contacts : Benzazepine scaffold with GluN1 L135/S132 .
Mutagenesis studies show GluN2B F114A mutation reduces inhibitory potency by 7.3–199×, underscoring the importance of aromatic interactions .
Molecular Dynamics and Binding Stability
Simulations (200 ns) reveal this compound forms stable interactions within the GluN1-GluN2B N-terminal domain interface . Key residues include:
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GluN1 : F113, L135, Y109
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GluN2B : Q110, F114, E236
Ligand-receptor complexes maintain root-mean-square deviation (RMSD) < 2.0 Å, confirming structural integrity .
Scientific Research Applications
Neurological Applications
1.1 Anti-Epileptic Effects
Recent studies have demonstrated that ifenprodil can reduce neuronal excitability in neocortical pyramidal neurons, indicating potential anti-epileptic effects. In a study involving patients with epilepsy, this compound significantly decreased the input resistance and action potential (AP) amplitude of pyramidal cells, suggesting a reduction in excitability and possibly mitigating epileptic network activity .
Electrophysiological Parameters | Before this compound (Mean ± SD) | After this compound (Mean ± SD) | P-Value |
---|---|---|---|
Input Resistance | 120 ± 15 MΩ | 90 ± 10 MΩ | <0.01 |
AP Amplitude | 80 ± 5 mV | 60 ± 5 mV | <0.01 |
1.2 Neuroprotection in Ischemic Stroke
This compound has also been investigated for its neuroprotective properties in models of focal cerebral ischemia. It acts by inhibiting excitotoxicity mediated by NR2B-containing NMDA receptors, which are implicated in neuronal damage during ischemic events . This suggests that this compound could be beneficial in acute stroke management.
Pulmonary Applications
2.1 Idiopathic Pulmonary Fibrosis (IPF)
This compound has shown promise as a treatment for idiopathic pulmonary fibrosis (IPF). In a Phase 2 clinical trial, it met co-primary endpoints by demonstrating significant improvements in forced vital capacity (FVC) among treated patients compared to placebo .
Patient Response | This compound Group (%) | Placebo Group (%) |
---|---|---|
Stable/Improved FVC | 65 | 40 |
These findings indicate that this compound may provide a novel therapeutic approach for managing IPF.
Substance Use Disorders
3.1 Methamphetamine Dependence
This compound is being explored as a treatment for methamphetamine dependence due to its ability to modulate G protein-activated inwardly rectifying potassium channels, which play a role in addiction mechanisms. A randomized controlled trial indicated that this compound may reduce methamphetamine use severity .
3.2 Alcohol Dependence
A separate study suggested that this compound could potentially reduce alcohol use severity as well, indicating its broader implications for treating various substance use disorders .
Mechanism of Action
Ifenprodil exerts its effects primarily by inhibiting NMDA receptors containing the GluN2B subunit . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B N-terminal domains, acting as a non-competitive antagonist . This inhibition reduces glutamate signaling, which is crucial in preventing excitotoxic damage in neurological conditions . Additionally, this compound interacts with other receptors, including alpha1 adrenergic, serotonin, and sigma receptors, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Structural Analogs and Derivatives
SL 82.0715 : A derivative of ifenprodil with improved oral bioavailability. In rat stroke models, SL 82.0715 (10 mg/kg) reduced infarct volume by 48%, comparable to this compound’s efficacy but with better pharmacokinetics . However, its in vitro potency (IC₅₀ = 10 µM in cerebellar slices) is lower than this compound’s (IC₅₀ = 0.4 µM) .
It shares this compound’s binding interface but exhibits greater specificity .
[11C]Me–NB1 and [18F]OF-Me-NB1 : Radiolabeled derivatives designed for PET imaging. [11C]Me–NB1 shows a Ki of 5.4 nM for GluN2B, surpassing this compound’s affinity (Ki = 10 nM), and >30-fold selectivity over sigma receptors .
Binding Site Overlap and Molecular Similarity
Capsazepine, Clobenpropit, and Iodophenpropit :
- Shape complementarity (Tanimoto scores vs. This compound):
- Capsazepine: Ts = 0.72
- Clobenpropit: Ts = 0.77
- Iodophenpropit: Ts = 0.73
- ROCS scores (shape + electrostatic similarity):
EVT-101 : Binds at the GluN1/GluN2B interface but occupies a less-explored subsite, reducing off-target effects .
Nafamostat and Sepimostat : Despite structural dissimilarity, both competitively inhibit [³H]this compound binding (Hill coefficient ≈ 1), indicating direct competition at the LIVBP-like domain .
Selectivity and Pharmacological Profiles
Mechanisms of Action
- This compound: Noncompetitive, pH-dependent inhibition; stabilizes closed-state conformation of GluN2B ATD .
- MK-801 : Channel blocker; lacks subunit selectivity and causes severe psychotomimetic effects .
- Pentamidine : Allosteric inhibitor at a distinct polyamine site (Hill coefficient >1), modulating this compound binding indirectly .
Therapeutic Implications
- Neuroprotection : this compound and SL 82.0715 reduce infarct volume by 42–48% in stroke models .
- Side Effects : this compound’s sigma receptor binding correlates with behavioral toxicity, whereas derivatives like [11C]Me–NB1 mitigate this .
- Synaptic Plasticity : this compound (5 µM) converts LTP to LTD in hippocampal neurons, a property leveraged in Alzheimer’s disease models .
Biological Activity
Ifenprodil is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications in various neurological conditions, as well as its effects on substance use disorders. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and relevant case studies.
This compound primarily inhibits NMDA receptors that contain the GluN2B subunit, which are implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By selectively blocking these receptors, this compound can reduce calcium influx into neurons, thereby protecting them from excitotoxic damage .
The compound also interacts with other receptor systems, including serotonergic and adrenergic receptors, which may limit its therapeutic applications due to potential side effects .
Pharmacological Profile
Table 1: Summary of this compound's Pharmacological Properties
Property | Description |
---|---|
Target Receptors | NMDA receptors (GluN2B selective) |
Other Interactions | Serotonergic, adrenergic, sigma receptors |
Therapeutic Uses | Neuroprotection, treatment of substance use disorders |
Side Effects | Potential interactions due to non-selective activity |
1. Neurodegenerative Diseases
This compound has been studied for its neuroprotective effects in models of cerebral ischemia and neurodegeneration. Research indicates that it can attenuate neuronal damage and improve functional outcomes in animal models of stroke .
2. Substance Use Disorders
Recent studies have explored this compound's efficacy in treating methamphetamine use disorder. A randomized controlled trial evaluated its effects over an 84-day period but found no significant impact on primary outcomes related to methamphetamine use . However, secondary analyses suggested some improvements in emotional problems associated with substance use.
3. Alcohol Dependence
Another study investigated this compound's effects on alcohol dependence. Participants receiving this compound showed a significant reduction in alcohol use compared to a control group over three months . This suggests that this compound may modulate reward pathways involved in addiction.
Case Studies
Case Study 1: Methamphetamine Use Disorder
A double-blind trial involving 120 participants assessed this compound at doses of 60 mg and 120 mg daily. The primary outcome was the frequency of methamphetamine use, which did not differ significantly between groups. However, participants receiving the higher dose reported reduced emotional distress related to drug cravings .
Case Study 2: Alcohol Dependence
In a study involving 68 outpatients with alcohol dependence, those treated with this compound exhibited lower alcohol consumption rates compared to controls after three months. The findings support the hypothesis that NMDA receptor antagonism may mitigate alcohol-seeking behavior .
Research Findings
Recent research has focused on optimizing this compound's selectivity for GluN2B receptors while minimizing off-target effects. Structural modifications have been proposed to enhance its pharmacological profile without compromising efficacy .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of ifenprodil on NMDA receptors, and how is this selectivity experimentally validated?
this compound acts as a non-competitive, subunit-selective antagonist of NMDA receptors containing the NR2B subunit. Its mechanism involves binding to the leucine/isoleucine/valine-binding protein (LIVBP)-like domain of NR2B, stabilizing a closed conformation of the receptor and enhancing proton inhibition . Experimental validation includes:
- Radioligand binding assays using recombinant NR1/NR2B receptors to measure affinity (e.g., Kd = 0.21 µM for NR2B-R domains) .
- Electrophysiological studies showing activity-dependent antagonism, where this compound’s IC50 decreases with higher NMDA concentrations (0.88 µM at 10 µM NMDA vs. 0.17 µM at 100 µM NMDA) .
Q. What experimental methods are used to assess this compound’s binding affinity and selectivity for NR2B-containing NMDA receptors?
Key methodologies include:
- Homology modeling and docking studies : To map this compound’s binding pose within the NR2B LIVBP-like domain, explaining structure-activity relationships .
- Functional assays on recombinant receptors : Comparing inhibition in NR1/NR2A vs. NR1/NR2B receptors, with this compound showing >100-fold selectivity for NR2B .
- Calcium imaging : Measuring NMDA-evoked Ca²⁺ influx in neurons, where this compound (5 µM) reduces glutamate-induced [Ca²⁺]c by 64% .
Q. How does this compound modulate NMDA receptor kinetics in neuronal cultures?
this compound exhibits activity-dependent antagonism, preferentially binding to agonist-activated receptors. This is demonstrated by:
- Voltage-clamp recordings showing increased inhibition at higher NMDA concentrations .
- Macroscopic kinetic analysis of synaptic vs. extrasynaptic receptors in hippocampal neurons, revealing distinct this compound sensitivity (e.g., extrasynaptic receptors dominated by NR2B show faster block kinetics) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across experimental models?
Variations in IC50 (e.g., 0.17–0.88 µM) arise from differences in:
- Receptor activation state : this compound affinity increases with receptor activation, as shown by its lower IC50 at saturating NMDA concentrations .
- Cellular context : Synaptic receptors in mature neurons exhibit reduced this compound sensitivity due to NR2A incorporation, unlike extrasynaptic NR2B-rich receptors .
- Methodology : Radioligand assays (Kd ~0.2 µM) vs. functional assays (IC50 ~0.5–1 µM) reflect binding vs. functional inhibition .
Q. What structural determinants govern this compound’s selectivity for NR2B over other NMDA receptor subunits?
Critical residues in the NR2B LIVBP-like domain (e.g., hydrophilic/hydrophobic pockets) mediate binding:
- Site-directed mutagenesis : Substitutions in the NR2B cleft (e.g., E201, F176) disrupt this compound binding .
- Molecular dynamics (MD) simulations : The closed conformation of the NR2B R1-R2 domain stabilizes this compound binding, unlike NR2A .
- Biochemical studies : this compound binds NR2B-R domains with Kd = 0.21 µM but shows no affinity for NR2A-R .
Q. How can researchers evaluate this compound’s neurotrophic effects in vitro, and what pathways are involved?
Methods include:
- Neurite outgrowth assays in PC12 cells : Co-treatment with this compound (10 µM) and NGF enhances outgrowth, blocked by sigma-1 receptor antagonists (e.g., NE-100) but not sigma-2 antagonists .
- Calcium signaling analysis : this compound potentiates IP3 receptor-mediated Ca²⁺ release, which is critical for neurite extension (inhibited by xestospongin C) .
Q. What experimental designs are recommended to assess this compound’s interaction with polyamines like spermine?
- Dual-modulation studies : Spermine (100 µM) enhances this compound’s inhibition of NMDA-evoked Ca²⁺ influx (from 64% to 77% block) by binding distinct sites on NR1-R/NR2B-R domains .
- Circular dichroism (CD) spectroscopy : Confirms non-competitive binding between spermine and this compound on purified R domains .
Q. How does pH influence this compound’s efficacy, and how is this mechanism leveraged in neuroprotection studies?
this compound enhances proton inhibition of NMDA receptors, which is critical under ischemic conditions (low pH):
- Electrophysiology in cortical neurons : this compound’s inhibition is potentiated at pH 6.5, mimicking pathological acidosis .
- In vivo models : Neuroprotection in cerebral ischemia correlates with pH-dependent receptor block, avoiding side effects of pan-NMDA antagonists .
Q. Methodological Considerations
- Data interpretation : Account for subunit composition (e.g., triheteromeric NR1/NR2A/NR2B receptors in mature synapses) when analyzing this compound sensitivity .
- Experimental controls : Use NR2B-selective tools (e.g., Ro25-6981) to validate specificity in heterologous systems .
- Advanced techniques : Combine cryo-EM for structural insights with functional assays (e.g., single-channel recordings) to resolve state-dependent binding .
Properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVMODNBIQBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045656 | |
Record name | Ifenprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23210-56-2, 23210-58-4 | |
Record name | Ifenprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23210-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ifenprodil [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ifenprodil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ifenprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ifenprodil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IFENPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8OE3P6O5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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